

A Comparative Guide to the Analytical Characterization of H-DL-Ala-OMe.HCl

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For Researchers, Scientists, and Drug Development Professionals

H-DL-Alanine methyl ester hydrochloride (**H-DL-Ala-OMe.HCI**) is a crucial building block in peptide synthesis and various pharmaceutical development processes. Ensuring its purity and structural integrity is paramount for the quality and efficacy of the final product. This guide provides a comprehensive comparison of key analytical methods for the characterization of **H-DL-Ala-OMe.HCI**, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate techniques for their needs.

Key Analytical Techniques at a Glance

A variety of analytical methods are employed to provide a complete profile of **H-DL-Ala-OMe.HCI**, each offering unique insights into its chemical and physical properties. The primary techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantification, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.



Analytical Technique	Parameter Measured	Typical Results for H-DL-Ala- OMe.HCl
High-Performance Liquid Chromatography (HPLC)	Purity, Presence of Impurities	>98.0% to ≥99%[1][2]
Quantitative NMR (qNMR)	Purity, Structure Confirmation	>98.0%[1]
¹ H Nuclear Magnetic Resonance (¹ H NMR)	Structural Confirmation, Proton Environment	Consistent with expected chemical shifts and splitting patterns
¹³ C Nuclear Magnetic Resonance (¹³ C NMR)	Structural Confirmation, Carbon Skeleton	Consistent with expected chemical shifts
Mass Spectrometry (MS)	Molecular Weight, Fragmentation Pattern	[M+H] ⁺ at m/z 104.1 (for the free base)
Fourier-Transform Infrared (FTIR) Spectroscopy	Presence of Functional Groups	Characteristic peaks for amine, ester, and alkyl groups
Melting Point	Physical Property, Indicator of Purity	154 - 156 °C[2]
Elemental Analysis	Elemental Composition	Conforms to the theoretical values for C ₄ H ₁₀ CINO ₂

In-Depth Analysis and Experimental Protocols

This section provides detailed experimental methodologies for the principal analytical techniques used to characterize **H-DL-Ala-OMe.HCI**.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of **H-DL-Ala-OMe.HCl** by separating it from any potential impurities.

Experimental Protocol:



- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size) is commonly used.[3][4]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]
- Flow Rate: Typically 1.0 mL/min.[4]
- Detection: UV detection at a wavelength of approximately 210-220 nm is suitable for detecting the peptide bond and carbonyl group.[5]
- Sample Preparation: A solution of **H-DL-Ala-OMe.HCI** is prepared in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

Alternative: Chiral HPLC for Enantiomeric Separation

To resolve the D- and L-enantiomers of alanine methyl ester, a chiral stationary phase (CSP) is required. Crown ether-based columns are particularly effective for the separation of amino acid enantiomers.[6][7]

Experimental Protocol (Chiral Separation):

- Column: A chiral column, such as one with a crown ether-based stationary phase (e.g., ChiroSil® SCA(-)).[7]
- Mobile Phase: A typical mobile phase would be a mixture of methanol and water with a small amount of an acid like perchloric acid.[7] For example, a mixture of 84% MeOH/16% H₂O with 5 mM HClO₄ has been used.[7]
- Flow Rate: A flow rate of 1.0 mL/min is common.
- Detection: UV detection at 215 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of **H-DL-Ala-OMe.HCl**.

¹H NMR Spectroscopy

Provides detailed information about the proton environments in the molecule.

Experimental Protocol:

- Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are common solvents.[8][9]
- Concentration: A concentration of 5-10 mg/mL is typically sufficient.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition: A standard proton experiment is performed. For quantitative analysis (qNMR), a longer relaxation delay (e.g., 5 times the longest T1) is crucial for accurate integration.[10]
- Expected Chemical Shifts (in D₂O):
 - ~1.6 ppm (doublet, 3H, -CH₃ of alanine)
 - ~3.8 ppm (singlet, 3H, -OCH₃)
 - ~4.2 ppm (quartet, 1H, α-CH of alanine)

¹³C NMR Spectroscopy

Provides information about the carbon skeleton of the molecule.

Experimental Protocol:

- Solvent: D₂O or DMSO-d₆.[8][9]
- Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.
- Data Acquisition: A standard proton-decoupled carbon experiment.



- Expected Chemical Shifts (in DMSO-d₆):
 - ~16 ppm (-CH₃ of alanine)
 - \circ ~48 ppm (α -CH of alanine)
 - ~52 ppm (-OCH₃)
 - ~170 ppm (C=O, ester carbonyl)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **H-DL-Ala-OMe.HCl** and to study its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol (Electrospray Ionization - ESI):

- Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of
 water and acetonitrile or methanol, often with a small amount of formic acid to promote
 protonation.
- Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]+.
- Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions are determined. The free base of H-DL-Ala-OMe.HCl has a molecular weight of 103.12 g/mol.
 Therefore, the expected [M+H]⁺ ion would be at approximately m/z 104.1.
- Fragmentation: Collision-induced dissociation (CID) of the parent ion typically results in the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol:

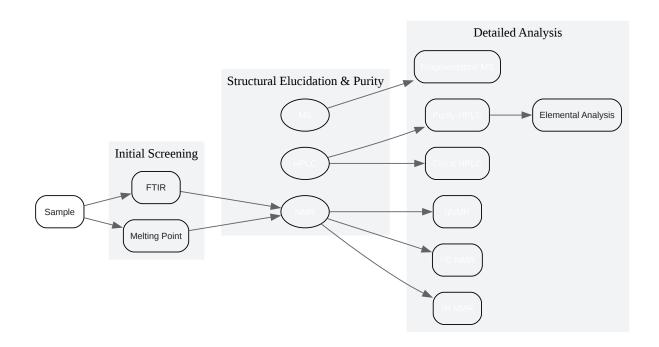


- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Data Acquisition: The infrared spectrum is typically recorded from 4000 to 400 cm⁻¹.
- Expected Absorption Bands:
 - ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine hydrochloride.
 - ~2900-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
 - ~1740 cm⁻¹: C=O stretching vibration of the ester group.[11]
 - ~1200 cm⁻¹: C-O stretching vibration of the ester group.

Workflow and Logical Relationships

The characterization of **H-DL-Ala-OMe.HCI** typically follows a logical workflow to ensure a comprehensive analysis of its identity, purity, and structure.





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